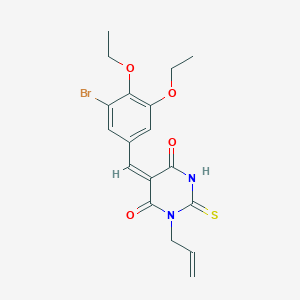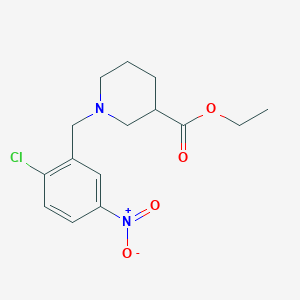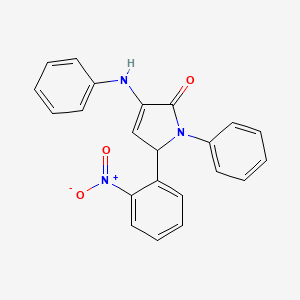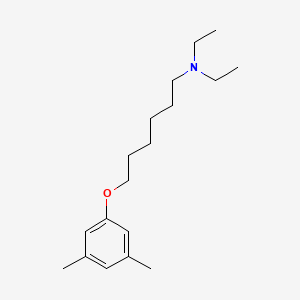
1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole, also known as BTEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. BTEP is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a type of receptor found in the brain that plays a key role in regulating synaptic plasticity, learning, and memory.
Mecanismo De Acción
1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole works by binding to the allosteric site of mGluR5, which enhances the receptor's activity and leads to increased synaptic plasticity and improved cognitive function. This mechanism of action is different from traditional drugs that target the orthosteric site of the receptor and can lead to unwanted side effects.
Biochemical and Physiological Effects:
1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been shown to enhance long-term potentiation (LTP), which is a process that strengthens the connections between neurons and is believed to be the basis of learning and memory. 1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole also increases the release of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, 1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been found to reduce the levels of pro-inflammatory cytokines in the brain, which can contribute to neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is its selectivity for mGluR5, which reduces the risk of off-target effects. 1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole also has a long half-life, which allows for sustained activity and makes it suitable for chronic treatment. However, 1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole can be difficult to synthesize and is relatively expensive, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole research. One area of interest is the development of more potent and selective mGluR5 modulators that can be used for the treatment of neurological disorders. Another direction is the investigation of the role of mGluR5 in other brain regions and its potential for modulating other neurotransmitter systems. Finally, 1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole could be used as a tool for studying the mechanisms underlying synaptic plasticity and cognitive function.
Métodos De Síntesis
1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole can be synthesized using a multi-step process that involves the reaction of 3-bromophenylboronic acid, 4-ethoxyphenylboronic acid, and 2-thiophenylboronic acid with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure 1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole.
Aplicaciones Científicas De Investigación
1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in the field of neuroscience. It has been shown to enhance synaptic plasticity, improve cognitive function, and reduce symptoms of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. 1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has also been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of traumatic brain injury and stroke.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-5-(4-ethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2OS/c1-2-25-18-10-8-15(9-11-18)19-14-20(21-7-4-12-26-21)24(23-19)17-6-3-5-16(22)13-17/h3-13,20H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCWVZRQWOZYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)


![1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4934734.png)

![ethyl 4-(5-{2-[(3,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4934736.png)

![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B4934743.png)
![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4934752.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)propanamide](/img/structure/B4934764.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)